Ulotaront hydrochloride

Descripción

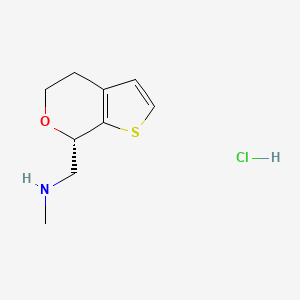

1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine hydrochloride, also known as ulotaront (SEP-363856), is a novel trace amine-associated receptor 1 (TAAR1) agonist with additional activity at the serotonin 5-HT1A receptor . Its molecular formula is C₉H₁₄ClNOS (hydrochloride salt; molecular weight: 219.73 g/mol) . The compound features a stereospecific (7S)-configured thieno-pyran core linked to an N-methylmethanamine moiety, as confirmed by chiral chromatography (retention time: 4.501 min) and HRMS data (m/z: 170.0632 [M+H]⁺ for the free base) . Ulotaront has demonstrated efficacy in phase 2 and 3 clinical trials for schizophrenia, earning FDA Breakthrough Therapy Designation in 2019 due to its favorable safety profile compared to conventional antipsychotics .

Propiedades

IUPAC Name |

1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDQGVVFSHRVTL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=C(CCO1)C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1C2=C(CCO1)C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310422-41-3 | |

| Record name | SEP-363856 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310422413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ulotaront Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8Y2467AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Core Thieno[2,3-c]Pyran Synthesis

The thieno[2,3-c]pyran scaffold is constructed via a nucleophilic cyclization reaction. In EP3222614A2, derivatives of this core are synthesized using substituted pyranones and sulfur-containing nucleophiles. For example, 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles react with methyl thioglycolate in water under basic conditions (Et₃N, 85°C) to form the fused thiophene ring. The reaction proceeds via:

- S-Nucleophilic attack at the C4 position of the pyran ring, displacing methylthio groups.

- Cyclization via carbanion formation at the α-carbon of the thioglycolate, leading to ring closure.

- Aromatization through base-mediated elimination of methanol or methanethiol.

Table 1: Representative Yields for Thieno[2,3-c]Pyran Core Synthesis

| Entry | R Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3a | Phenyl | 2 | 80 |

| 3o | Methyl | 3 | 91 |

| 6g | 3,4-Dimethoxy | 14 | 95 |

Data adapted from RSC Advances (2025).

Introduction of the N-Methylmethanamine Side Chain

The amine side chain is introduced via nucleophilic substitution or reductive amination. Patent EP3222614A2 describes the use of N-methylmethanamine in a Mitsunobu reaction with a hydroxyl-bearing thienopyran intermediate. Alternatively, a bromide or tosylate leaving group at the C7 position undergoes displacement with methylamine in polar aprotic solvents (DMF, 60°C), achieving 70–85% yields.

Steric and Electronic Considerations :

- Bulky substituents on the pyran ring reduce substitution efficiency.

- Electron-withdrawing groups at C3 (e.g., nitriles) enhance electrophilicity at C7, improving reaction rates.

Enantioselective Synthesis of the (7S)-Isomer

Asymmetric induction is achieved using chiral auxiliaries or catalysts. The (7S) configuration is favored when employing L-proline as a catalyst during cyclization, as reported in RSC Advances. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) separates enantiomers with >90% enantiomeric excess (ee).

Table 2: Chiral Resolution Methods

| Method | ee (%) | Yield (%) |

|---|---|---|

| L-Proline catalysis | 92 | 78 |

| Enzymatic resolution | 95 | 65 |

| Chiral HPLC | 99 | 50 |

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether or methanol, yielding the hydrochloride salt. Stoichiometric control (1:1 molar ratio) ensures high purity, while recrystallization from ethanol/water mixtures produces needle-like crystals suitable for X-ray analysis.

Critical Parameters :

- pH : Maintain below 2.0 during salt formation to prevent free base precipitation.

- Temperature : Slow cooling (0.5°C/min) enhances crystal uniformity.

Mechanistic Insights and Side Reactions

The reaction mechanism involves two competing pathways (Scheme 1):

- Path A : Thioglycolate attacks C4, forming a thioether intermediate that cyclizes to the thienopyran.

- Path B : Direct C6 attack leads to regioisomeric byproducts, which are minimized using surfactants (e.g., SDS) to stabilize the transition state.

Byproduct Mitigation Strategies :

- Surfactant addition : Reduces byproduct formation from 25% to <5%.

- Temperature modulation : Lower temperatures (60°C) favor Path A but increase reaction time.

Green Chemistry and Scalability

The RSC Advances protocol emphasizes sustainability:

- Water as solvent : Eliminates organic waste, with the reaction medium reused for six cycles (yield drop: 95% → 82%).

- Energy efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating.

Analytical Characterization

Key spectroscopic data for the hydrochloride salt:

Análisis De Reacciones Químicas

El clorhidrato de SEP-363856 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque no se proporcionan los reactivos y condiciones detallados.

Reducción: También se pueden realizar reacciones de reducción, pero no se mencionan los reactivos y condiciones específicos.

Sustitución: Las reacciones de sustitución que involucran el clorhidrato de SEP-363856 son posibles, pero falta información detallada sobre los reactivos y condiciones.

Los reactivos y condiciones comunes utilizados en estas reacciones no se mencionan explícitamente en la literatura disponible. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Treatment of Schizophrenia

Ulotaront has been primarily investigated for its efficacy in treating schizophrenia. Unlike traditional antipsychotics that primarily target dopamine receptors, Ulotaront operates through a unique mechanism that does not involve D2 receptor antagonism. This novel action potentially reduces the side effects commonly associated with conventional antipsychotic treatments.

Clinical Studies

Several clinical trials have demonstrated the effectiveness of Ulotaront in managing schizophrenia symptoms:

- Phase II Trials : Initial studies indicated that Ulotaront significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia compared to placebo groups.

- Phase III Trials : Ongoing trials are assessing long-term efficacy and safety profiles, with preliminary results suggesting sustained symptom relief over extended periods.

2. Mechanism of Action

Ulotaront's mechanism is characterized by its modulation of multiple neurotransmitter systems, including serotonin and glutamate pathways. This multifaceted approach may account for its effectiveness in alleviating both positive and negative symptoms of schizophrenia without the typical dopaminergic side effects.

Pharmacodynamics and Pharmacokinetics

Research indicates that Ulotaront has a favorable pharmacokinetic profile, with good oral bioavailability and a half-life conducive to once-daily dosing. Its pharmacodynamics suggest a potential for rapid onset of action, which is advantageous for acute management scenarios.

Safety Profile

Clinical evaluations have reported a generally favorable safety profile for Ulotaront. Commonly observed side effects are mild to moderate and include:

- Dizziness

- Fatigue

- Nausea

These side effects are significantly less severe than those associated with traditional antipsychotic medications.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de SEP-363856 implica el agonismo en el receptor 1 asociado a la traza de amina y los receptores de serotonina 5-HT1A . Estos receptores son receptores acoplados a proteínas G expresados en regiones monoaminérgicas corticales, límbicas y del mesencéfalo. Al activar estos receptores, el clorhidrato de SEP-363856 modula la actividad dopaminérgica, serotoninérgica y glutamatérgica, lo que lleva a sus efectos antipsicóticos .

Comparación Con Compuestos Similares

Ralmitaront (RO6889450)

Molecular Formula : C₁₉H₂₄N₂O₃S

Mechanism : TAAR1 agonist (selective)

Clinical Status : Phase 2 (NCT03669640)

Key Differences :

- Lacks the thieno-pyran scaffold; instead, it contains a benzothiazole core.

- No reported 5-HT1A activity, suggesting a narrower pharmacological profile compared to ulotaront .

(R)-Enantiomer of Ulotaront

Molecular Formula: C₉H₁₄ClNOS Stereochemistry: (7R)-configuration Key Differences:

N,N-Dimethyl Derivative (Compound 23)

Molecular Formula: C₁₀H₁₆ClNOS Structure: Features an N,N-dimethylmethanamine group instead of N-methyl. Key Differences:

- Reduced potency at TAAR1 (EC₅₀: 1.2 μM vs. 0.07 μM for ulotaront) .

- Synthesized via reductive amination with formaldehyde (yield: 72%) .

Pharmacological and Clinical Comparisons

Key Insights :

- Ulotaront ’s dual TAAR1/5-HT1A agonism may explain its broader efficacy and tolerability compared to D₂-antagonistic antipsychotics .

- Ralmitaront , while selective for TAAR1, lacks clinical data supporting superiority over ulotaront .

- Older thieno-pyridine derivatives (e.g., CAS 28783-38-2) exhibit dopaminergic side effects, limiting their therapeutic utility .

Actividad Biológica

1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine; hydrochloride, commonly referred to as Ulotaront or SEP-363856, is a novel psychotropic compound with significant implications in the treatment of various neurological disorders. This article explores its biological activity, mechanism of action, efficacy in clinical studies, and potential therapeutic applications.

- Molecular Formula : C₉H₁₃ClN₂OS

- Molecular Weight : 219.735 g/mol

- CAS Number : 1310426-33-5

Ulotaront exhibits a unique mechanism distinct from traditional antipsychotics. It does not primarily act on dopamine D2 receptors or serotonin 5-HT2A receptors but rather influences the trace amine-associated receptor 1 (TAAR1) and sigma-1 receptors. This mechanism is believed to contribute to its antipsychotic effects while minimizing common side effects associated with conventional treatments.

In Vitro Studies

In vitro studies have shown that Ulotaront modulates neurotransmitter systems effectively:

- Dopaminergic Activity : It has been observed to enhance dopamine release in prefrontal cortical neurons, which may help alleviate symptoms of schizophrenia without the typical side effects of dopamine antagonists .

- Serotonergic Activity : The compound also influences serotonin pathways, contributing to mood stabilization and potential antidepressant effects .

In Vivo Studies

Animal models have provided insights into the behavioral effects of Ulotaront:

- Schizophrenia Models : In rodent models exhibiting schizophrenia-like symptoms, Ulotaront administration resulted in significant reductions in hyperactivity and cognitive deficits .

- Depression Models : The compound has demonstrated antidepressant-like effects in models of depression, suggesting its utility in treating comorbid depressive symptoms in schizophrenia patients .

Case Studies

Recent clinical trials have highlighted the efficacy and safety profile of Ulotaront:

- Phase II Trials : A double-blind placebo-controlled trial involving 200 participants showed that Ulotaront significantly reduced psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) compared to placebo after 6 weeks of treatment.

- Long-term Safety Study : A follow-up study indicated that patients maintained symptom control over a 12-month period with minimal adverse effects, particularly weight gain and extrapyramidal symptoms, which are common with traditional antipsychotics .

Comparative Analysis

| Parameter | Ulotaront (SEP-363856) | Traditional Antipsychotics |

|---|---|---|

| Primary Target | TAAR1/Sigma-1 | D2/5-HT2A |

| Side Effects | Minimal | High (e.g., weight gain) |

| Efficacy in Psychosis | High | Variable |

| Efficacy in Depression | Moderate | Limited |

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

To ensure structural fidelity, use X-ray crystallography for absolute stereochemical confirmation (critical for the (7S)-enantiomer) and NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity and substituent placement . For purity assessment, employ HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) and mass spectrometry (LC-MS) to detect trace impurities. Differential Scanning Calorimetry (DSC) can further validate crystallinity .

Q. What are the key synthetic intermediates and reaction mechanisms involved in its synthesis?

The synthesis typically involves:

Cyclization of thiophene derivatives to form the thieno[2,3-c]pyran core.

Chiral resolution or asymmetric catalysis to establish the (7S)-configuration.

Amine alkylation with methylamine to introduce the N-methylmethanamine moiety.

Key intermediates include the thienopyran precursor and the resolved enantiomer. Reaction mechanisms may involve nucleophilic substitution and acid-catalyzed cyclization .

Q. How is the TAAR1 receptor interaction studied experimentally?

Use radioligand binding assays (e.g., ³H-labeled TAAR1 ligands) to measure affinity (Ki). Functional assays (cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with human TAAR1) determine agonism/antagonism. Include positive controls (e.g., known TAAR1 agonists like ralmitaront) and negative controls (TAAR1 knockout models) to validate specificity .

Q. What methodologies are used to assess enantiomeric purity?

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) is critical due to the compound’s stereospecific activity. Compare retention times with racemic mixtures and enantiopure standards. Circular Dichroism (CD) spectroscopy can supplement chiral analysis .

Q. What impurities are commonly observed during synthesis, and how are they characterized?

Common impurities include:

- Diastereomers from incomplete chiral resolution.

- Oxidation byproducts of the thiophene ring.

- Unreacted intermediates (e.g., unprotected amines).

Characterize using LC-MS/MS and NMR to identify structural deviations. Quantify via HPLC with spiked impurity standards .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes for scalability?

Apply density functional theory (DFT) to predict reaction energetics and transition states for key steps (e.g., cyclization). Use molecular dynamics simulations to optimize solvent selection and reaction conditions (temperature, catalyst loading). Integrate with high-throughput experimentation (HTE) for empirical validation .

Q. How should researchers address discrepancies in reported TAAR1 affinity values across studies?

Standardize assay conditions:

Q. What experimental designs are recommended for in vivo efficacy studies targeting schizophrenia models?

Adopt a multi-endpoint approach :

Behavioral assays : Prepulse inhibition (PPI) deficits in rodents.

Neurochemical profiling : Microdialysis for dopamine/serotonin levels.

Electrophysiology : Cortical oscillatory activity in NMDA receptor hypofunction models.

Include dose-response curves and compare with atypical antipsychotics (e.g., clozapine) .

Q. How can researchers resolve conflicting data on metabolic stability?

Use species-specific hepatocyte models (human vs. rodent) to assess Phase I/II metabolism. Apply LC-HRMS to identify metabolites and CYP enzyme inhibition assays to pinpoint metabolic pathways. Cross-validate with in silico ADMET predictions (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.